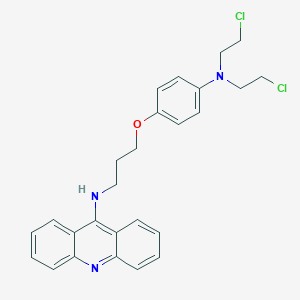
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure combining an acridine moiety with a bis(2-chloroethyl)amino group, which is often associated with alkylating agents used in chemotherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine typically involves multiple steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the propyl linker: The acridine core is then reacted with a propyl halide in the presence of a base to introduce the propyl group.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and potential as a DNA intercalator.
Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine involves its ability to intercalate into DNA, disrupting the DNA structure and function. The bis(2-chloroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and ultimately cell death. This makes it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with a bis(2-chloroethyl)amino group, known for its histone deacetylase inhibitory activity.
4-(Bis(2-chloroethyl)amino)benzaldehyde: A simpler structure with similar alkylating properties.
Uniqueness
N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine is unique due to its combination of an acridine moiety and a bis(2-chloroethyl)amino group, which provides both DNA intercalation and alkylation capabilities. This dual functionality enhances its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
N-[3-[4-[bis(2-chloroethyl)amino]phenoxy]propyl]acridin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N3O/c27-14-17-31(18-15-28)20-10-12-21(13-11-20)32-19-5-16-29-26-22-6-1-3-8-24(22)30-25-9-4-2-7-23(25)26/h1-4,6-13H,5,14-19H2,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWKRDRQLSWIFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156311 |
Source


|
| Record name | N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130031-46-8 |
Source


|
| Record name | N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-(4-(Bis(2-chloroethyl)amino)phenoxy)propyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

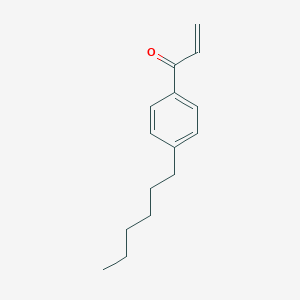
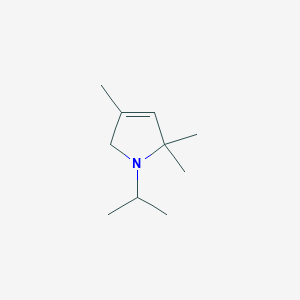
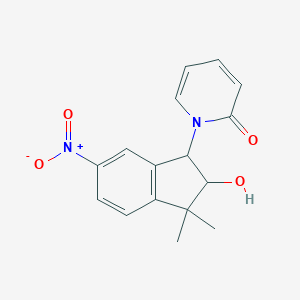


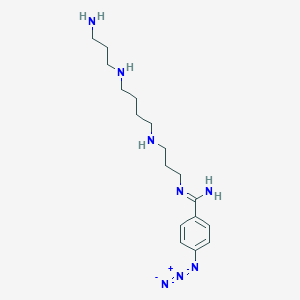
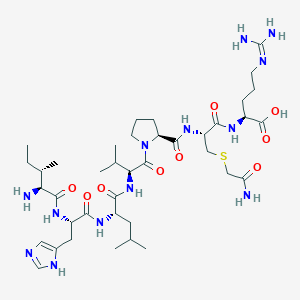
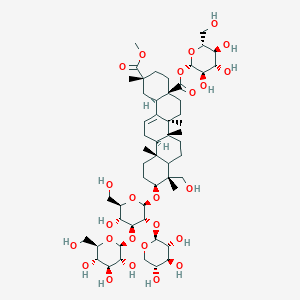
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)
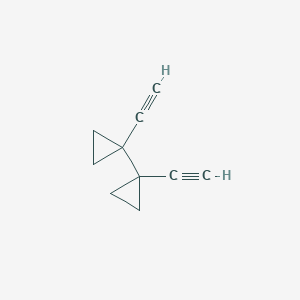
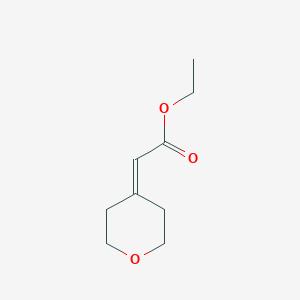
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)

